molecular formula C10H15ClOSi B11892303 (4-Chlorophenyl)(ethoxy)dimethylsilane

(4-Chlorophenyl)(ethoxy)dimethylsilane

Cat. No.: B11892303
M. Wt: 214.76 g/mol
InChI Key: VXDWIRHTDILIKC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClO2Si It is characterized by the presence of a chlorophenyl group, an ethoxy group, and two methyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(ethoxy)dimethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with ethoxydimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The general reaction scheme is as follows:

4-Chlorophenylmagnesium bromide+EthoxydimethylchlorosilaneThis compound+MgBrCl\text{4-Chlorophenylmagnesium bromide} + \text{Ethoxydimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 4-Chlorophenylmagnesium bromide+Ethoxydimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)(ethoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (4-Chlorophenyl)(amino)dimethylsilane.

Scientific Research Applications

(4-Chlorophenyl)(ethoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Medicine: Investigated for its role in drug delivery systems due to its ability to modify surface properties.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which (4-Chlorophenyl)(ethoxy)dimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are influenced by the electronic and steric properties of the substituents attached to the silicon atom.

Comparison with Similar Compounds

  • (4-Chlorophenyl)(methyl)dimethylsilane
  • (4-Chlorophenyl)(ethyl)dimethylsilane
  • (4-Chlorophenyl)(propoxy)dimethylsilane

Comparison: Compared to its analogs, (4-Chlorophenyl)(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and physical properties. The ethoxy group can participate in hydrogen bonding and other interactions, making this compound suitable for specific applications where such properties are desirable.

Properties

Molecular Formula

C10H15ClOSi

Molecular Weight

214.76 g/mol

IUPAC Name

(4-chlorophenyl)-ethoxy-dimethylsilane

InChI

InChI=1S/C10H15ClOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3

InChI Key

VXDWIRHTDILIKC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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